molecular formula C19H22BFO3 B1442443 4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester CAS No. 1823170-17-7

4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester

Cat. No. B1442443
M. Wt: 328.2 g/mol
InChI Key: GZZQURYDPPCTSI-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester is a chemical compound with the empirical formula C19H23BO3 . It is also known as 2-(4-Benzyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This compound has a molecular weight of 310.20 g/mol .


Synthesis Analysis

Pinacol boronic esters, such as 4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester, are valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters has been achieved using a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation . The solubility of phenylboronic pinacol esters is influenced by the pH and the substituents in the aromatic ring .


Molecular Structure Analysis

The molecular structure of 4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester can be found in various chemical databases .


Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. For instance, they can undergo catalytic protodeboronation, which is a valuable transformation in organic synthesis .


Physical And Chemical Properties Analysis

4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester has a melting point of 81-85 °C . Its density is approximately 1.1 g/cm3 .

Scientific Research Applications

  • Synthesis of Hydrogen Peroxide-Cleavable Polymers : A study by Cui et al. (2017) discusses the synthesis of H2O2-cleavable poly(ester-amide)s using 4-formylbenzeneboronic acid pinacol ester. These polymers can degrade in response to H2O2, making them potential candidates for H2O2-responsive delivery vehicles (Cui, Zhang, Du, & Li, 2017).

  • Chromophore Perfluorocyclobutyl Copolymers : Neilson et al. (2007) utilized a derivative of phenylboronic acid pinacol ester in the synthesis of chromophore-containing polymers. These materials exhibit tailored light emission and high thermal stability, relevant for advanced material applications (Neilson, Budy, & Ballato, 2007).

  • Copper-Catalyzed Synthesis of Benzylboronic Esters : Wang et al. (2018) developed a copper-catalyzed method for producing benzylboronic esters from aromatic aldehydes and ketones. This method offers a practical approach for synthesizing various benzylboronates, demonstrating the versatility of boronic esters in organic synthesis (Wang, Sun, & Liu, 2018).

  • Organoboron Compounds as Lewis Acid Receptors : Jańczyk et al. (2012) explored the use of organoboron compounds, including phenylboronic acid pinacol esters, as Lewis acid receptors for fluoride ions in polymeric membranes. This research contributes to the development of selective ion-sensing technologies (Jańczyk, Adamczyk-Woźniak, Sporzyński, & Wróblewski, 2012).

  • Suzuki-Miyaura Condensation Polymerization : Nojima et al. (2016) reported on the synthesis of π-conjugated polymers with boronic acid ester moieties using Suzuki-Miyaura coupling polymerization. This technique is significant for creating high-molecular-weight polymers for various applications (Nojima, Kosaka, Kato, Ohta, & Yokozawa, 2016).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid release to the environment . In case of contact with skin or eyes, it is advised to wash off with plenty of water .

properties

IUPAC Name

2-(2-fluoro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)16-11-10-15(12-17(16)21)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZQURYDPPCTSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Benzyloxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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